5,11-Dodecadiynoic acid

Descripción

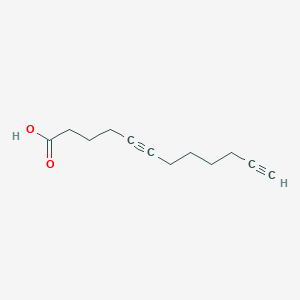

5,11-Dodecadiynoic acid is a diynoic fatty acid characterized by a 12-carbon chain (C12) with two triple bonds at positions 5 and 11.

Propiedades

Fórmula molecular |

C12H16O2 |

|---|---|

Peso molecular |

192.25 g/mol |

Nombre IUPAC |

dodeca-5,11-diynoic acid |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-6,9-11H2,(H,13,14) |

Clave InChI |

MZZDCNPISCZAJH-UHFFFAOYSA-N |

SMILES |

C#CCCCCC#CCCCC(=O)O |

SMILES canónico |

C#CCCCCC#CCCCC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

Chain Length and Bond Position: Diynoic acids with shorter chains (e.g., C12) exhibit higher reactivity due to electron-deficient triple bonds, while longer chains (e.g., C23) prioritize hydrophobicity . The position of triple bonds influences conjugation and stability. For example, 4,6-Dodecadiynoic acid’s conjugated system may enhance UV reactivity compared to non-conjugated isomers .

Reactivity: Diynoic acids are more reactive than mono-unsaturated or saturated analogs. For instance, 4,6-Dodecadiynoic acid can undergo photopolymerization, a property exploited in nanotechnology . Saturated dodecanoic acid, in contrast, is stable under standard conditions and widely used in food and cosmetics .

The absence of direct data on this compound’s bioactivity highlights a research gap.

Material Science

- 4,6-Dodecadiynoic acid has been utilized in polydiacetylene (PDA) vesicles, where its polymerization under UV light enables colorimetric detection of environmental stimuli .

- Theoretical studies suggest that this compound’s non-conjugated triple bonds could enable unique cross-linking pathways, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,11-Dodecadiynoic acid in a laboratory setting?

- Methodological Guidance :

- Catalytic Systems : Use palladium or copper catalysts for alkyne coupling reactions, as these are effective for diynoic acid synthesis. Ensure inert conditions (e.g., argon atmosphere) to prevent oxidation .

- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the compound. Confirm purity via thin-layer chromatography (TLC) .

- Safety Precautions : Follow GHS guidelines for flammables (H225) and skin/eye irritants (H315, H319), including using spark-free tools and PPE .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Guidance :

- NMR Spectroscopy : Use - and -NMR to confirm the positions of the diyne groups and carboxylate moiety. Compare chemical shifts with computational predictions .

- IR Spectroscopy : Identify characteristic alkyne (≈2100 cm) and carboxylic acid (≈1700 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Guidance :

- Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or moisture absorption .

- Avoid contact with strong acids/alkalis or oxidizing agents, which may trigger hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., solubility, melting point) of this compound across studies?

- Methodological Guidance :

- Systematic Replication : Reproduce experiments under controlled conditions (e.g., solvent purity, heating rates) to isolate variables causing discrepancies .

- Meta-Analysis : Aggregate data from primary literature, applying statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Computational Modeling : Use density functional theory (DFT) to predict thermodynamic properties and compare with experimental data .

Q. What in vitro models are appropriate for studying the biological activity of this compound, and how should experimental controls be designed?

- Methodological Guidance :

- Cell Culture Models : Use human keratinocyte or fibroblast lines to assess cytotoxicity (MTT assays) and anti-inflammatory effects (ELISA for cytokines) .

- Controls : Include solvent-only controls (e.g., DMSO) and positive controls (e.g., known antifungal agents like undecenoic acid) to validate results .

- Ethical Compliance : Adhere to institutional review protocols for handling biological materials, including waste disposal and PPE .

Q. What strategies can mitigate challenges in functionalizing this compound for polymer or drug delivery applications?

- Methodological Guidance :

- Protection/Deprotection : Temporarily protect the carboxylic acid group using tert-butyldimethylsilyl (TBDMS) esters to enable selective alkyne modifications .

- Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to graft functional moieties (e.g., PEG chains) onto the diyne backbone .

Q. How can contradictory data on the compound’s reactivity with biomolecules be analyzed to clarify its mechanism of action?

- Methodological Guidance :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor real-time interactions with thiol-containing proteins (e.g., glutathione) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and stoichiometry to identify dominant reaction pathways .

Data Analysis and Reporting

Q. What frameworks ensure rigorous interpretation of experimental results for publication?

- Methodological Guidance :

- McNeill’s Scientific Explanation Framework : Structure findings around claims (hypotheses), evidence (data), and reasoning (statistical/logical links) .

- Uncertainty Reporting : Document instrument error margins (e.g., ±0.1°C for melting points) and sample heterogeneity in supplementary materials .

Q. How should researchers design follow-up studies to address unresolved questions about this compound’s environmental impact?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.